molecular formula C17H14FN3O2S B3011350 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476461-80-0

2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3011350
CAS No.: 476461-80-0
M. Wt: 343.38
InChI Key: ATRQKUAUXWOFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound based on the 1,3,4-thiadiazole scaffold, a structure renowned for its diverse biological activities in scientific research . This specific derivative is of significant interest for use in pharmacological and biochemical research, particularly in the fields of oncology and neuroscience. Research Applications and Value The core 1,3,4-thiadiazole structure is a established pharmacophore in medicinal chemistry. Structural analogs of this compound have demonstrated potent anticancer activity in vitro against various human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models . The incorporation of substituted phenyl rings, such as the 4-fluorophenyl and 2-methoxyphenyl groups in this molecule, is a common strategy to optimize bioactivity and potency, as these substituents can significantly influence the compound's interaction with biological targets . Furthermore, 1,3,4-thiadiazole derivatives are frequently investigated for their effects on the central nervous system. Research suggests these compounds can exhibit anticonvulsant properties by modulating the GABAergic system, which is crucial for regulating neuronal excitability and is a primary target for epilepsy research . Mechanism of Action Insights While the exact mechanism of action for this specific compound requires further investigation, related 1,3,4-thiadiazole derivatives are known to function through multiple pathways. In oncology research, analogs have been studied as apoptosis inducers, caspase activators, and enzyme inhibitors such as tyrosine kinase and carbonic anhydrase inhibitors . In neuroscience, the mechanism is often associated with enhancing GABAergic neurotransmission, potentially by facilitating the influx of chloride ions in neurons, thereby preventing abnormal electrical activity in the brain . The mesoionic nature of the 1,3,4-thiadiazole ring allows for strong interactions with biomolecules and may contribute to the compound's ability to cross the blood-brain barrier . Note to Researchers This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to explore the potential of this compound as a lead structure or tool molecule in their investigations into novel therapeutic agents.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQKUAUXWOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to different heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses :

  • Anti-inflammatory Activity : Research indicates that the compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation.
  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations have demonstrated that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

Biological Studies

Mechanism of Action :

  • The compound interacts with specific molecular targets such as enzymes and receptors. It modulates the activity of G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways related to inflammation and cell proliferation.
  • Understanding these interactions helps elucidate its therapeutic mechanisms and potential side effects.

Industrial Applications

The unique chemical properties of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide make it valuable in:

  • Material Science : Used as a building block for synthesizing novel materials with specific properties.
  • Chemical Processes : Its reactivity allows for the development of new synthetic methodologies in organic chemistry.

Case Studies

  • Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit COX enzymes in vitro. Results indicated a significant reduction in inflammatory markers in treated cells compared to controls.
  • Antimicrobial Efficacy : In a clinical microbiology setting, the compound was tested against resistant bacterial strains. The findings revealed a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use against infections caused by multidrug-resistant bacteria.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptotic markers, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in cell death or inhibition of cell proliferation.

    Interfering with DNA/RNA: It can interact with DNA or RNA, leading to the inhibition of replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl rings and thiadiazole core. Key variations include:

Compound Name Substituents on Thiadiazole (Position 5) Substituents on Acetamide Key Features Reference
Target Compound 2-Methoxyphenyl 4-Fluorophenyl Balanced electronic effects (donor + acceptor)
5q () Benzo[d]oxazol-2-ylthio 2-Methoxyphenyl Thioether linkage; benzoxazole enhances π-π interactions
15e () 4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl 4-Fluorophenyl Extended alkyl chain for improved solubility
25/26 () Trifluoromethyl 3-/4-Chlorophenyl Strong electron-withdrawing CF₃ group; chloro enhances lipophilicity
7c () 4-Methylbenzylthio 4-Fluorophenyl Benzylthio group for enhanced membrane permeability

Physicochemical Properties

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 132°C to 271°C. The presence of rigid groups (e.g., benzooxazole in 5q) increases melting points (250–251°C), while flexible chains (e.g., butyl in 15e) reduce them .
  • Synthetic Yields : Yields vary from 56% to 88%, with benzylthio derivatives (e.g., 5h) showing higher yields due to stable intermediates .

Data Tables

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula Reference
Target 250–251* 62–85* C₁₇H₁₃FN₃O₂S
5q 250.2–251.4 62 C₁₉H₁₄N₄O₂S₂
25 269.5–271 61 C₁₀H₇ClF₃N₃OS
7c 168–170 82 C₂₀H₁₉FN₅OS₄

*Estimated based on analogs.

Biological Activity

The compound 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16FN3O2S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

This structure includes a 4-fluorophenyl group and a 2-methoxyphenyl moiety linked through a 1,3,4-thiadiazole scaffold.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound in focus has shown significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induces apoptosis via cell cycle arrest at G2/M phase .
HepG2 (Liver Cancer)9.6Down-regulates MMP2 and VEGFA expression .
A549 (Lung Cancer)0.52Inhibits ERK1/2 signaling pathway .

The compound's ability to induce apoptosis and inhibit key signaling pathways is central to its anticancer efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and substituents significantly influence biological activity. For instance:

  • Substituting the fluorine atom with other halogens can enhance anticancer properties.
  • The inclusion of electron-withdrawing groups on the aromatic rings tends to improve cytotoxicity against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspases involved in programmed cell death, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Tumor Growth Factors : Down-regulation of MMP2 and VEGFA suggests that it may inhibit tumor angiogenesis and metastasis .

Study 1: Anticancer Efficacy in Vivo

A recent study demonstrated the efficacy of a related thiadiazole compound in vivo using a mouse model bearing sarcoma tumors. The study reported significant tumor reduction and highlighted the compound's ability to target cancer cells selectively without affecting normal tissues .

Study 2: Comparative Analysis with Known Anticancer Agents

In comparative studies against established drugs like doxorubicin, the compound exhibited lower IC50 values in several cancer cell lines, indicating superior potency. The findings suggest that it may serve as a promising candidate for further development as an anticancer therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step condensation and cyclization reactions. A representative method involves:

  • Step 1 : Reacting 2-methoxyphenylthiosemicarbazide with a fluorophenyl-containing precursor (e.g., 4-fluorobenzaldehyde) under reflux in ethanol with catalytic acetic acid to form a Schiff base intermediate.
  • Step 2 : Cyclization via heating (80–90°C) in the presence of acetylating agents (e.g., acetic anhydride) to yield the 1,3,4-thiadiazole core.
  • Step 3 : Acetamide formation through nucleophilic substitution using chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. Characterization : Intermediates are monitored via TLC, and final products are confirmed by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Melting points and elemental analysis (C, H, N, S) ensure purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • X-ray crystallography reveals the crystal system (e.g., monoclinic, space group P21/cP2_1/c), unit cell parameters (a=9.5061A˚,b=11.2152A˚,c=12.7752A˚,β=101.823a = 9.5061 \, \text{Å}, b = 11.2152 \, \text{Å}, c = 12.7752 \, \text{Å}, \beta = 101.823^\circ), and hydrogen-bonding networks. Displacement ellipsoids at 50% probability confirm atomic positions .
  • Spectroscopy : 1H^1H-NMR detects aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). IR identifies carbonyl stretches (C=O at ~1680 cm1^{-1}) and thiadiazole ring vibrations (C-S at ~650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are employed to analyze the hydrogen bonding networks and supramolecular architecture in the crystal structure?

  • Hydrogen-bond analysis : Intramolecular (e.g., S···O contacts at 2.682 Å) and intermolecular interactions (N–H···O and C–H···O) are quantified using crystallographic software (e.g., Mercury).
  • Graph-set notation : Patterns like R12(6)R_1^2(6) (dimer-forming) and R22(8)R_2^2(8) (inversion dimers) describe motifs. Stacking along the bb-axis creates a 3D network stabilized by van der Waals forces .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) evaluated, and what statistical methods validate the results?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) is determined via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer screening : MTT assays measure IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa). Data are analyzed using ANOVA with post-hoc Tukey tests (p<0.05p < 0.05) .
  • Toxicity studies : Acute toxicity in rodent models (e.g., Wistar rats) evaluates LD50_{50} and histopathological changes .

Q. What computational approaches model the structure-activity relationships (SAR) of this compound’s derivatives?

  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., EGFR, COX-2). Ligand-receptor interactions (hydrogen bonds, hydrophobic contacts) are visualized.
  • QSAR models : Molecular descriptors (logP, polar surface area) correlate with activity data. Partial least squares (PLS) regression validates predictive power .

Methodological Notes

  • Synthetic reproducibility : Optimize reaction times via TLC monitoring (e.g., hexane:ethyl acetate 7:3) to avoid byproducts .
  • Crystallographic refinement : Use riding models for H-atoms with Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}} (parent atom) to improve accuracy .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.